molecular formula C19H28N2O4 B13222906 1-[(Benzyloxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid

1-[(Benzyloxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid

Cat. No.: B13222906
M. Wt: 348.4 g/mol
InChI Key: FXBLJLRHRUTMJN-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :

    • Aromatic protons from the benzyl group: δ 7.25–7.40 ppm (multiplet, 5H).
    • Piperidine ring protons: δ 3.50–4.10 ppm (multiplet, 3H, positions 1, 3, and 5).
    • Ethyl(propyl)amino group: δ 1.10–1.50 ppm (triplet, 6H, −N(CH₂CH₃)(CH₂CH₂CH₃)).
  • ¹³C NMR :

    • Carbonyl carbons: δ 165–170 ppm (Cbz and carboxylic acid).
    • Piperidine carbons: δ 45–60 ppm (C1, C3, C5).

Infrared (IR) Spectroscopy

  • Strong absorption at ~1700 cm⁻¹ (C=O stretch, carboxylic acid and Cbz group).
  • N−H stretch at ~3300 cm⁻¹ (secondary amine).

Mass Spectrometry (MS)

  • Molecular ion peak: m/z 349.4 (calculated for C₁₉H₂₇N₂O₄⁺).
  • Fragmentation patterns: Loss of the benzyloxy group (−91 Da) and decarboxylation (−44 Da).

Computational Modeling of Electronic Structure and Charge Distribution

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict the following electronic properties:

Electrostatic potential map :

  • Negative charge localization at the carboxylic oxygen (−0.45 e) and carbonyl oxygen (−0.38 e).
  • Positive charge at the piperidine nitrogen (+0.32 e) and ethyl(propyl)amino nitrogen (+0.28 e).

Frontier Molecular Orbitals :

  • Highest Occupied Molecular Orbital (HOMO): Localized on the Cbz group and piperidine ring.
  • Lowest Unoccupied Molecular Orbital (LUMO): Dominated by the carboxylic acid moiety.

These results suggest nucleophilic reactivity at the carbonyl groups and electrophilic character at the amine nitrogens.

Table 1: Comparative Spectroscopic Data for Piperidine Derivatives

Compound ¹H NMR (δ, ppm) IR (C=O, cm⁻¹) Molecular Weight
Target compound 7.25–7.40 (aromatic) 1700 349.4
1-[(Benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid 7.30–7.45 1695 334.4
Piperidine-3-carboxylic acid N/A 1720 129.2

Properties

Molecular Formula

C19H28N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

5-[ethyl(propyl)amino]-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid

InChI

InChI=1S/C19H28N2O4/c1-3-10-20(4-2)17-11-16(18(22)23)12-21(13-17)19(24)25-14-15-8-6-5-7-9-15/h5-9,16-17H,3-4,10-14H2,1-2H3,(H,22,23)

InChI Key

FXBLJLRHRUTMJN-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC)C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 3-Aminopiperidine Derivatives

Research indicates that the core piperidine structure can be synthesized via reduction of pyridine derivatives or cyclization of amino precursors . Notably, the patent WO2012172368A1 describes the synthesis of piperidine derivatives via cyclization of amino esters or amides under basic or acidic conditions.

Methodology:

  • Starting from N-protected amino acids or amino esters , cyclization is achieved through intramolecular amidation or amidation followed by reduction.
  • For example, cyclization of N-(2-aminophenyl)acetamide derivatives under basic conditions can lead to the formation of the piperidine ring.

Use of Chiral Precursors

Given the stereochemistry at the 5-position, chiral starting materials such as (R)- or (S)-2,5-diaminopentanoic acid derivatives are employed, synthesized via asymmetric synthesis or chiral resolution, as detailed in US20100029941A1.

Introduction of the Benzyloxycarbonyl (Cbz) Group

The benzyloxycarbonyl protecting group is introduced onto the nitrogen atom of the piperidine ring through carbamoylation using benzyloxycarbonyl chloride (Cbz-Cl) .

Procedure:

  • Dissolve the free amine (or amino derivative) in a suitable solvent such as dichloromethane or tetrahydrofuran .
  • Add benzyloxycarbonyl chloride in the presence of a base like triethylamine or potassium carbonate .
  • Stir at low temperature (0–5°C) to control the reaction rate and prevent over-alkylation.
  • After completion, extract and purify via recrystallization or chromatography.

Supporting Data:

  • The patent WO2012172368A1 emphasizes carbamoylation of amino groups with Cbz-Cl under basic conditions, achieving high yields (~98%).

Functionalization at the 3-Position: Carboxylic Acid Formation

The carboxylic acid at the 3-position can be introduced via oxidation of suitable precursors or direct carboxylation of the piperidine ring.

Oxidation of Piperidine Derivatives

  • Starting from a methyl or amino precursor at the 3-position, selective oxidation using reagents such as potassium permanganate or potassium dichromate can yield the corresponding carboxylic acid.

Carboxylation via Carbonylation

  • Alternatively, carbonylation reactions using carbon monoxide in the presence of metal catalysts (e.g., palladium complexes) can introduce the carboxyl group selectively at the 3-position.

Activation and Coupling

  • The carboxylic acid may be activated using carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide or EDC ) and coupled with amino precursors to form amide bonds, as described in patent WO2012172368A1.

Attachment of the Ethyl(Propyl)amino Side Chain

The amino side chain bearing ethyl and propyl groups is typically introduced via nucleophilic substitution or amide coupling .

Synthesis of the Amine Side Chain

  • The (ethyl(propyl)amino) group can be synthesized from alkylation of amines or reductive amination of appropriate aldehydes or ketones.

Coupling to the Piperidine Ring

  • The amino side chain is coupled to the 5-position of the piperidine ring via nucleophilic substitution or amide formation using activated carboxylic acids and amines under standard peptide coupling conditions.

Final Deprotection and Purification

  • The benzyloxycarbonyl protecting group can be removed via hydrogenolysis using palladium on carbon under hydrogen atmosphere.
  • The product is purified through crystallization or chromatography to obtain the pure compound.

Summary of Key Reagents and Conditions

Step Reagents Solvent Conditions Yield/Remarks
Carbamoylation with Cbz-Cl Benzyloxycarbonyl chloride, Triethylamine Dichloromethane 0–5°C, inert atmosphere High yield (~98%)
Cyclization to piperidine Amino esters/amides Toluene, THF Reflux or basic conditions Efficient ring formation
Carboxylic acid formation Oxidants (KMnO₄) or carbonylation Water or organic solvents Controlled temperature Selective oxidation
Side chain attachment Alkyl amines, reductive amination Appropriate solvents Room temperature to mild heating High yield, stereoselective

Supporting Research Findings

  • The patent WO2012172368A1 provides comprehensive procedures for synthesizing piperidine derivatives with high yields and stereoselectivity, emphasizing protection/deprotection strategies and selective functionalization.
  • The synthesis of chiral derivatives, as detailed in US20100029941A1, underscores the importance of chiral starting materials and stereoselective reactions for obtaining the desired enantiomeric purity.
  • The PubChem database confirms the structural features and functional groups involved, aligning with the synthetic strategies described.

Chemical Reactions Analysis

1-[(Benzyloxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

    Hydrolysis: The benzyloxycarbonyl protecting group can be removed through hydrolysis using acidic or basic conditions, yielding the free amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1-[(Benzyloxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound can be used in the study of biological pathways and as a tool for probing enzyme activities.

    Industry: It can be used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Diversity and Functional Group Impact

The table below compares the target compound with analogs from the evidence, highlighting structural differences and their implications:

Compound Name Key Substituents Molecular Weight (g/mol) CAS Number Functional Impact References
1-[(Benzyloxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid Cbz, 5-ethyl(propyl)amino, 3-carboxylic acid ~350 (estimated) N/A Enhanced lipophilicity (branched alkylamino) and synthetic versatility (Cbz protection). Potential for improved membrane permeability. N/A
1-[(Benzyloxy)carbonyl]piperidine-3-carboxylic acid Cbz, 3-carboxylic acid ~265 (estimated) 78190-11-1 Simpler structure; lacks amino substituent. Used as a coupling reagent in peptide synthesis (e.g., with 3-chloro-6-hydrazinylpyridazine ).
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid Boc, 4-phenyl, 3-carboxylic acid 305.37 652971-20-5 Chiral phenyl group introduces stereochemical complexity; Boc protection offers acid-sensitive stability. Likely used in chiral drug synthesis.
1-((Benzyloxy)carbonyl)-3-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid Cbz, 3-Boc-amino, 3-carboxylic acid ~380 (estimated) 885270-31-5 Dual protection (Cbz and Boc) enables selective deprotection strategies. Potential for orthogonal synthetic pathways.

Biological Activity

1-[(Benzyloxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. This compound features a piperidine ring and a unique benzyloxycarbonyl group, which contribute to its biological activity. Understanding the biological activity of this compound is crucial for its development as a therapeutic agent.

Chemical Structure and Properties

The molecular formula of 1-[(Benzyloxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid is C19H28N2O4, with a molecular weight of approximately 348.4 g/mol. The structural characteristics include:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Benzyloxycarbonyl group : This protecting group enhances the compound's stability and reactivity.
  • Ethyl(propyl)amino substituent : This side chain may influence the compound's interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Enzyme Inhibition : Preliminary studies suggest that it may act as an enzyme inhibitor, potentially affecting metabolic pathways crucial for various diseases.
  • Receptor Modulation : The compound's ability to interact with specific biological receptors positions it as a candidate for therapeutic applications in conditions like cancer and neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionPotential to inhibit key enzymes involved in metabolic pathways
Receptor ModulationInteraction with specific receptors, influencing cellular responses
Antimicrobial EffectsPreliminary data suggest activity against certain bacterial strains

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Activity : In vitro tests revealed that 1-[(Benzyloxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid exhibited antimicrobial properties against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at concentrations comparable to established antibiotics .
  • Mechanistic Studies : Further research focused on understanding the mechanism of action. It was found that the compound may disrupt bacterial cell wall synthesis, leading to cell lysis. This mechanism is particularly relevant in combating antibiotic-resistant strains .
  • Pharmacological Profiling : A comprehensive pharmacological profile suggested potential applications in treating infections caused by resistant pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa, both recognized by the WHO as priority pathogens .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have revealed that modifications to the benzyloxycarbonyl group can significantly enhance biological activity. For instance, substituents on the piperidine ring can alter binding affinity and selectivity towards target enzymes or receptors.

Table 2: SAR Insights

ModificationEffect on Activity
Alteration of alkyl groupsChanges in receptor binding affinity
Variations in protecting groupsEnhanced stability and biological activity
Substituent effects on piperidineInfluence on enzyme inhibition potency

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